molecular formula C25H32O6 B12323548 8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione

8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione

Cat. No.: B12323548
M. Wt: 428.5 g/mol
InChI Key: NTERSHSWHLAIHV-UHFFFAOYSA-N
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Description

This compound is a pentacyclic diterpenoid derivative featuring a complex fused-ring system with oxygen heteroatoms, a hydroxyacetyl substituent, and dual ketone groups at positions 11 and 14. Its molecular formula is C₂₅H₃₄O₆ (molecular weight: 430.59 g/mol) . The structure includes:

  • A 5,7-dioxapentacyclo core with methyl, propyl, and hydroxyacetyl substituents.
  • Two conjugated dienone moieties (positions 14,17 and 11,16).

Its structural complexity necessitates advanced crystallographic methods like SHELXL for refinement and analysis .

Properties

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3

InChI Key

NTERSHSWHLAIHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as cyclization, oxidation, and acetylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

(a) Budesonide (CAS 51333-22-3)
  • Molecular Formula : C₂₅H₃₄O₆ (identical to the target compound) .
  • Key Differences :
    • Functional Groups : Budesonide has an 11-hydroxyl group and a single ketone at position 16, whereas the target compound features dual ketones (11,16-dione) .
    • Stereochemistry : Budesonide’s stereochemical configuration (1S,2S,8S,9S,11S,12S,13R) differs, impacting receptor binding and metabolic stability.
  • Applications: Budesonide is a clinically used corticosteroid with anti-inflammatory properties (e.g., Pulmicort®, Rhinocort®) .
(b) 6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl Acetic Acid
  • Molecular Formula : C₂₂H₃₂O₆ (smaller due to an acetic acid substituent instead of hydroxyacetyl) .
  • Key Differences :
    • Heteroatoms : Replaces the dioxa system with a nitrogen atom (7-aza).
    • Bioactivity : The acetic acid group may enhance solubility but reduce membrane permeability compared to the hydroxyacetyl group in the target compound.
(c) Spiro[4.5]decane-6,10-dione Derivatives
  • Structure : Features a spirocyclic framework with benzothiazole and aryl groups .
  • Key Differences :
    • Ring System : Hexagonal spiro rings vs. pentacyclic dioxapentacyclo.
    • Functional Groups : Contains pyrrolidine-1-carbonyl and benzothiazole moieties, which are absent in the target compound.
  • Applications : Primarily used in organic synthesis for heterocyclic diversification .

Physicochemical and Electronic Properties

Property Target Compound Budesonide 7-Azapentacyclo Derivative
Molecular Weight 430.59 g/mol 430.59 g/mol 416.49 g/mol
Functional Groups 11,16-dione, hydroxyacetyl 11-OH, 16-ketone Acetic acid, 7-aza
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.5 ~1.9 (higher polarity)
Crystallographic Tool SHELXL SHELXL Not specified
Electronic Characteristics:
  • The target compound’s dual ketones create a strong electron-deficient region, enhancing reactivity toward nucleophiles. In contrast, Budesonide’s hydroxyl group participates in hydrogen bonding, critical for glucocorticoid receptor interactions .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic effects. These types of compounds often exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

1. Anti-inflammatory Properties

Many compounds with similar structural features have been studied for their anti-inflammatory effects. For instance, corticosteroids are known to inhibit pro-inflammatory cytokines and reduce inflammation in conditions such as asthma and autoimmune diseases.

2. Antioxidant Activity

Compounds with multiple hydroxyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to the compound's overall therapeutic potential.

3. Cytotoxic Effects

Research indicates that certain derivatives of complex organic molecules can induce apoptosis in cancer cells. This cytotoxic effect is particularly valuable in developing treatments for various cancers.

The biological mechanisms through which these compounds exert their effects typically involve modulation of signaling pathways related to inflammation and cell survival. For example, they may interact with nuclear receptors or inhibit specific enzymes involved in inflammatory processes.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of structurally similar compounds, researchers found that these molecules could significantly reduce the levels of inflammatory markers in animal models of arthritis. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in chronic inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on a related compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to cell death while sparing normal cells, suggesting a selective action that could be beneficial for cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Study
Anti-inflammatoryReduces pro-inflammatory cytokinesStudy on arthritis models
AntioxidantProtects against oxidative stressGeneral antioxidant studies
CytotoxicInduces apoptosis in cancer cellsBreast cancer cell line study
Mechanism of ActionModulates signaling pathways related to inflammationVarious pharmacological studies

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